molecular formula C3H10Sn B102407 Trimethylstannane CAS No. 17272-57-0

Trimethylstannane

Cat. No.: B102407
CAS No.: 17272-57-0
M. Wt: 164.82 g/mol
InChI Key: UKHQRARQNZOXRL-UHFFFAOYSA-N
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Description

Trimethylstannane (Me₃Sn–R, where R is an organic substituent) is an organotin compound widely used in organic synthesis, polymer chemistry, and materials science. Its structure consists of a tin atom bonded to three methyl groups and a variable substituent (e.g., aryl, heteroaryl, or alkynyl groups). This compound is a critical reagent in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic frameworks, such as conjugated polymers and small-molecule semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylstannane can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solvent. The reaction proceeds as follows:

SnCl4+3CH3MgCl(CH3)3SnCl+MgCl2\text{SnCl}_4 + 3\text{CH}_3\text{MgCl} \rightarrow (\text{CH}_3)_3\text{SnCl} + \text{MgCl}_2 SnCl4​+3CH3​MgCl→(CH3​)3​SnCl+MgCl2​

The resulting trimethylstannyl chloride is then reduced with lithium aluminum hydride (LiAlH₄) to produce this compound:

(CH3)3SnCl+LiAlH4(CH3)3SnH+LiCl+AlH3(\text{CH}_3)_3\text{SnCl} + \text{LiAlH}_4 \rightarrow (\text{CH}_3)_3\text{SnH} + \text{LiCl} + \text{AlH}_3 (CH3​)3​SnCl+LiAlH4​→(CH3​)3​SnH+LiCl+AlH3​

Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction of tin with methyl iodide (CH₃I) in the presence of a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Trimethylstannane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trimethyltin oxide ((CH₃)₃Sn₂O).

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.

Major Products:

    Oxidation: Trimethyltin oxide ((CH₃)₃Sn₂O)

    Reduction: Various lower oxidation state tin compounds

    Substitution: Trimethylstannyl halides ((CH₃)₃SnX, where X is a halogen)

Scientific Research Applications

Trimethylstannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: this compound derivatives are used in the study of biological systems and as probes in biochemical assays.

    Medicine: Organotin compounds, including this compound, are investigated for their potential use in pharmaceuticals and as antifungal agents.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in. For example, in biological systems, this compound can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Trimethylstannane is part of a broader class of organotin reagents. Below, we compare its properties and performance with structurally analogous compounds.

Structural and Electronic Differences

Compound Substituents Key Features
This compound Three methyl + one R group Low steric hindrance; high reactivity in Stille coupling .
Tributylstannane Three butyl + one R group Higher steric bulk reduces reactivity but improves stability .
(Diethylamino)this compound Three methyl + one N(CH₂CH₃)₂ Electron-donating amino group alters electronic properties (¹¹⁹Sn NMR: δ 43.52 ppm) .
Benzo[b]thiophen-2-yl(this compound) Three methyl + benzo[b]thiophene Bulky aryl group lowers coupling yields (e.g., 40–50% vs. 70% for methyl analogs) .

Reactivity in Cross-Coupling Reactions

This compound outperforms bulkier analogs in kinetically driven reactions due to its smaller size and stronger nucleophilicity:

  • In Pd-catalyzed P–C coupling, this compound derivatives (e.g., thiophen-2-yl) achieved 70% yield , while benzo[b]thiophen-2-yl analogs yielded only 40–50% under identical conditions .
  • Steric effects dominate: Larger substituents (e.g., phenylethynyl) hinder transmetallation, reducing efficiency .

Role in Radiolabeling and Imaging

This compound serves as a precursor for radiotracers:

  • A polar [¹²⁵I]iodo-tetrazine derivative was synthesized via a one-pot reaction from a this compound precursor, achieving >95% radiochemical purity .
  • Bulkier stannanes (e.g., tributyl) are less favored due to slower isotopic exchange kinetics.

Properties

IUPAC Name

trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.Sn.H/h3*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQRARQNZOXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SnH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-73-8, 17272-57-0
Record name Trimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A one liter apparatus similar to that of Example 2 was charged with 162 g tributyltin chloride. During 20 minutes 87.3 ml Reagent T was added while keeping the temperature at 28°-30° C. by using an ice-water bath. The mixture was then heated at 45°-50° C. for 30 minutes and filtered. The filtrate was stripped of toluene under reduced pressure and distilled to give 137.6 g (95% of theoretical yield) tributyltin hydride, boiling 118°-124° C. at 5 to 6 mm. A 15 g portion of the tributyltin hydride was mixed with 26.6 g trimethyltin chloride solution (38.6% in toluene) and distilled immediately. The distillate boiling up to 110° C. weighed 17.9 g and consisted, according to NMR analysis, of 46.8% trimethyltin hydride and 53.2% toluene. Thus the contained trimethyltin hydride (8.5 g) represents a 98.8% of theoretical yield based on trimethyltin chloride and a 93.9% of theoretical yield for the two stages of tributyltin chloride reduction to tributyltin hydride according to this invention and transposition to trimethyltin hydride and tributyltin chloride for recycle to the process. Inclusion of the hydride exchange reaction enables the relatively small losses of organotin species during the reduction step to be borne by the commercially available and less toxic tributyltin, thus economizing and minimizing exposure to the less available trimethyltin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylstannane

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